[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone
Description
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)imino-dimethyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-12(2,11)10-5-3-8-6(7)9-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHVJFFQDXWZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CN=C(N=C1)Cl)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-chloropyrimidine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloropyrimidine moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the chlorine atom and adjacent nitrogen atoms. Key reactions include:
Mechanistic Insight :
The chlorine atom at C2 activates the pyrimidine ring for attack by nucleophiles via a two-step addition-elimination pathway. DFT calculations suggest a transition state stabilized by resonance with the sulfanone group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging the C5 position’s reactivity:
Table 2: Catalytic Cross-Coupling Examples
Notable Example :
A Suzuki-Miyaura coupling with (1-[2,5-dichloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl)boronic acid yielded a potent ATR kinase inhibitor precursor .
Cycloaddition Reactions
The sulfanone group facilitates [4+2] cycloadditions with dienes:
Mechanism :
The sulfanone’s electron-deficient sulfur center acts as a dienophile, with the imino group modulating reactivity through conjugation .
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | DCM, 0°C → rt | Sulfoxide derivative | Epimerization observed at S-center |
| Ozone | −78°C, MeOH/H₂O | Pyrimidine carboxylic acid | Oxidative cleavage of sulfanone |
Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄/CeCl₃ | THF, 0°C | Thiol intermediate | Chemoselective S=O reduction |
| H₂ (Pd/C) | EtOAc, 50 psi | Dihydropyrimidine | Partial ring saturation |
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the imino group undergoes tautomerization to form a thiolactam derivative. Basic conditions (NaOH/H₂O) trigger sulfanone ring contraction via Stevens rearrangement, yielding a thiazine oxide .
Scientific Research Applications
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is a compound attracting interest in both medicinal chemistry and materials science. This is due to its potential biological activities and suitability for drug development. The compound combines a chlorinated pyrimidine with a sulfanone group and its structure includes a pyrimidine ring, known for its critical function in various biological systems, especially nucleic acid metabolism.
IUPAC Name and Structure
The IUPAC name for the compound is N-(2-chloropyrimidin-5-yl)-S-methylmethanesulfinamide . It has the InChI code 1S/C6H8ClN3OS/c1-12(2,11)10-5-3-8-6(7)9-4-5/h3-4H,1H2,2H3,(H,10,11) and the InChI key OSAVPMSXVZQUFL-UHFFFAOYSA-N . The molecular structure consists of:
- A pyrimidine ring
- A chlorine atom
- An imino group
- A sulfanone group
Potential Applications
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone and related compounds have potential applications in:
- Medicinal Chemistry The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Pharmaceutical Compositions It can be used in pharmaceutical compositions for the treatment of proliferative diseases such as cancer and particularly in disease mediated by Ataxia-telangiectasia mutated and RAD-3 related protein kinase inhibitors, commonly referred to as ATR .
- Treatment of Allergic Diseases Substituted aromatic sulfonamides, which are related compounds, have use for allergic diseases .
- Treatment of Neuropathy and Endometriosis They can also be used for neuropathy and endometriosis of uterus .
Potential Effects
Some potential effects of the compound include:
Mechanism of Action
The mechanism of action of [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Derivatives
The chloropyrimidine core of the compound is a common motif in bioactive molecules. Comparisons with analogs highlight the impact of substituents:
- 4-Chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl derivatives (e.g., methyl 2-hydroxypropanoate derivative in ): These compounds replace the imino-sulfone group with methylsulfanyl and dimethylamino substituents. The presence of Cl at the 2-position in the target compound may enhance electrophilic reactivity compared to dimethylamino groups, which are electron-donating. This difference influences regioselectivity in nucleophilic substitution reactions .
- For example, uridine imino protons in A-U base pairs show δ¹⁵N shifts of 160–164 ppm, whereas guanosine imino protons in G-C pairs resonate at 145–150 ppm . Such data could guide NMR analysis of the target compound’s imino group dynamics.
Table 1: Substituent Effects on Pyrimidine-Based Compounds
Biological Activity
The compound [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone is a member of the sulfanone class, characterized by its unique structural and electronic properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorinated pyrimidine moiety linked to a sulfanone group. The presence of the chlorine atom enhances its electrophilic character, potentially influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and interact with cellular targets. Recent studies have suggested that compounds in this class may act as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, which plays a crucial role in DNA damage response and cell cycle regulation .
Key Mechanisms:
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Research Findings
Recent investigations into the biological properties of this compound have underscored its potential as a therapeutic agent. Notably:
- In Vitro Studies : Compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis through various pathways, including oxidative stress mechanisms .
- In Silico Studies : Computational modeling has suggested favorable interactions between this compound and key regulatory proteins involved in cell cycle control, warranting further experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
